(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid
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Overview
Description
L-738167 is a potent and long-acting fibrinogen receptor antagonist. It is primarily used for its antithrombotic properties, making it a valuable compound in the treatment of chronic thrombotic occlusive disorders .
Preparation Methods
The synthesis of L-738167 involves several steps. One of the key synthetic routes includes the reaction of tetrabutylammonium cyanide with methyl chloroformate in a two-phase system to produce labeled methyl cyanoformate. This intermediate is then refluxed in ethanolic hydrochloric acid to yield diethyl oxalate. Further steps involve the protection and nitration of phenylenediamine, followed by cyclization to form the final product .
Chemical Reactions Analysis
L-738167 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated compounds as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-738167 has several scientific research applications:
Chemistry: It is used as a model compound in studies involving fibrinogen receptor antagonists.
Biology: The compound is studied for its effects on platelet aggregation and its potential use in preventing blood clots.
Medicine: L-738167 is being investigated for its therapeutic potential in treating thrombotic disorders.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals
Mechanism of Action
L-738167 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation and thrombus formation. The high-affinity binding to platelets is a key factor in its prolonged pharmacodynamic profile .
Comparison with Similar Compounds
L-738167 is compared with other glycoprotein IIb/IIIa antagonists such as L-739758 and L-734217. While all these compounds share a similar mechanism of action, L-738167 is unique due to its long-acting nature and high-affinity binding to platelets. This makes it particularly effective in maintaining prolonged inhibition of platelet aggregation .
Properties
CAS No. |
163212-43-9 |
---|---|
Molecular Formula |
C25H34N6O6S |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H34N6O6S/c1-17-3-5-19(6-4-17)38(36,37)29-21(25(34)35)16-27-23(32)20-15-22-24(33)30(12-2-13-31(22)28-20)14-9-18-7-10-26-11-8-18/h3-6,15,18,21,26,29H,2,7-14,16H2,1H3,(H,27,32)(H,34,35)/t21-/m0/s1 |
InChI Key |
YLFFZEQHDMFOEC-NRFANRHFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)C2=NN3CCCN(C(=O)C3=C2)CCC4CCNCC4)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
163212-43-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((p-toluenesulfonyl)amino)-3-(((5,6,7,8-tetrahydro-4-oxo-5-(2-(piperidin-4-yl)ethyl)-4H-pyrazolo(1,5-a)(1,4)diazepin-2-yl)carbonyl)amino)propionic acid L 738,167 L 738167 L-738,167 L-738167 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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